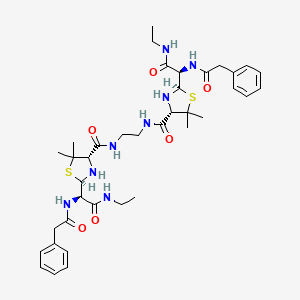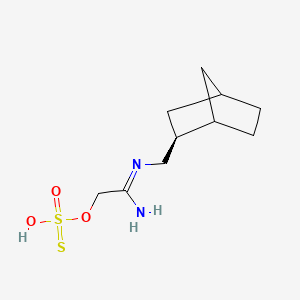
1,2-Dichloro-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a chlorinated alcohol and is known for its use as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. The compound is a colorless to pale yellow liquid with a characteristic odor.
Métodos De Preparación
1,2-Dichloro-1-propanol can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of propylene oxide with hydrogen chloride. This reaction typically occurs under acidic conditions and results in the formation of this compound.
Industrial Production: Industrially, this compound can be produced by the hydrochlorination of glycerol.
Análisis De Reacciones Químicas
1,2-Dichloro-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of epichlorohydrin.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or acids. Reduction reactions can convert it to simpler alcohols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-1-propanol involves its interaction with cellular components. It has been shown to induce ferroptosis, a type of cell death, by inhibiting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus. This suppression affects the expression of downstream target proteins involved in cellular antioxidant defense .
Comparación Con Compuestos Similares
1,2-Dichloro-1-propanol can be compared with other chlorinated alcohols:
1,3-Dichloro-2-propanol: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloro-1-propanol: Another isomer with different chlorine atom positions, used in similar applications but with distinct chemical properties.
This compound is unique due to its specific reactivity and applications in the synthesis of various industrial and pharmaceutical compounds.
Propiedades
Número CAS |
108026-03-5 |
|---|---|
Fórmula molecular |
C3H6Cl2O |
Peso molecular |
128.98 g/mol |
Nombre IUPAC |
1,2-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |
Clave InChI |
FLTSEOGWHPJWRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


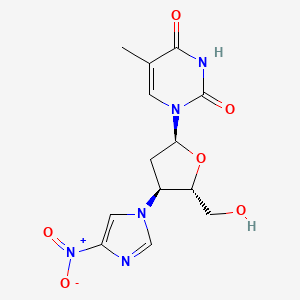
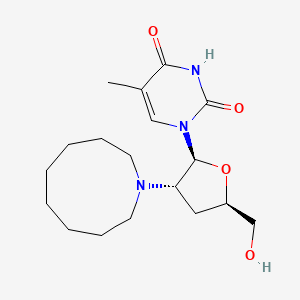
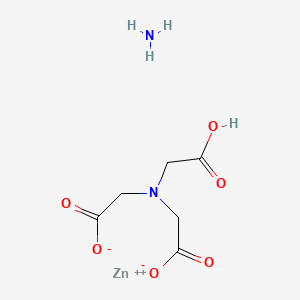

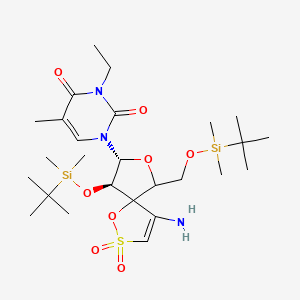
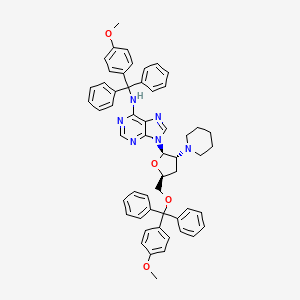

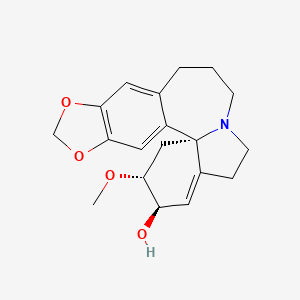



![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
